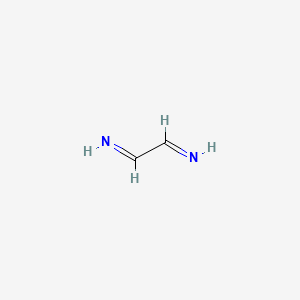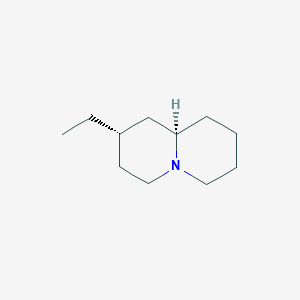
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is a chemical compound belonging to the class of quinolizines. Quinolizines are bicyclic compounds that contain a nitrogen atom in the ring structure. This specific compound is characterized by its ethyl group attached to the second carbon and its octahydro structure, indicating the presence of eight hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. The process begins with the preparation of the quinolizine core, which can be achieved through various cyclization reactions. One common method involves the cyclization of amino ketones under acidic conditions. The resulting quinolizine is then subjected to hydrogenation using a palladium or platinum catalyst under high pressure and temperature to yield the desired octahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The hydrogenation step is often carried out in large autoclaves with precise control over temperature and pressure to optimize the conversion rate.
化学反応の分析
Types of Reactions
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Alkyl halides, aryl halides, and suitable bases.
Major Products Formed
Oxidation: Quinolizine N-oxides.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Various alkyl or aryl-substituted quinolizines.
科学的研究の応用
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- (1S,2S,9aR)-2-hydroxy-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 1H-pyrrole-2-carboxylate .
- (2S,9aR)-2-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one .
Uniqueness
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is unique due to its specific ethyl substitution and octahydro structure, which confer distinct chemical and biological properties
特性
CAS番号 |
185259-99-8 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC名 |
(2S,9aR)-2-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C11H21N/c1-2-10-6-8-12-7-4-3-5-11(12)9-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1 |
InChIキー |
SKIXEGJWQFEBJI-WDEREUQCSA-N |
異性体SMILES |
CC[C@H]1CCN2CCCC[C@@H]2C1 |
正規SMILES |
CCC1CCN2CCCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


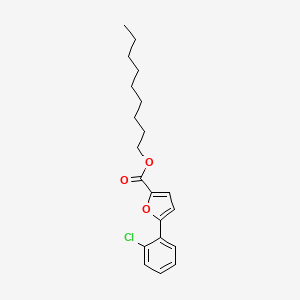


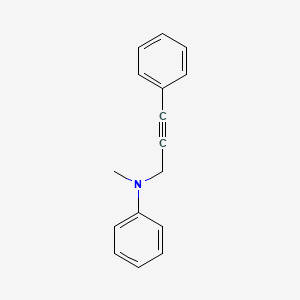
![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
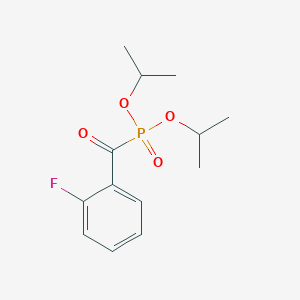
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
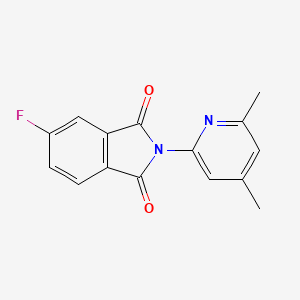

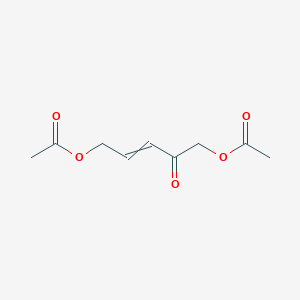
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
